molecular formula C12H16ClFN2 B6344690 1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine CAS No. 1240581-27-4

1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine

Cat. No.: B6344690
CAS No.: 1240581-27-4
M. Wt: 242.72 g/mol
InChI Key: DLQMXKLGPBMMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine is a fluorinated piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its specific structure, featuring a chloro-fluorophenyl motif, is often explored in the design of bioactive molecules. Piperazine cores are common in compounds that interact with the central nervous system, while the strategic incorporation of both chlorine and fluorine atoms on the phenyl ring is a known strategy in drug discovery to modulate a compound's lipophilicity, metabolic stability, and binding affinity. This makes it a valuable intermediate for developing potential ligands for various biological targets. Researchers utilize this compound as a key building block in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The mechanism of action for this specific compound is not predefined and is entirely dependent on the final molecule into which it is incorporated. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-[(4-chloro-3-fluorophenyl)methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)12(14)6-10/h2-3,6,9,15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQMXKLGPBMMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution in Polar Aprotic Solvents

The most direct route involves reacting 2-methylpiperazine with 4-chloro-3-fluorobenzyl chloride or bromide in a polar aprotic solvent such as dimethylformamide (DMF) or toluene. Catalytic potassium iodide (KI) enhances reactivity by facilitating halide displacement. For example, a protocol adapted from the synthesis of 1-(4-chlorobenzhydryl)piperazine achieved 92% yield using toluene, KI, and reflux conditions. Applied to the target compound, this method would require:

  • Reactants : 2-methylpiperazine (1.2 equiv), 4-chloro-3-fluorobenzyl chloride (1.0 equiv)

  • Conditions : Toluene, KI (0.1 equiv), 80°C, 12–24 hours

  • Workup : Aqueous washes, acid-base extraction, and recrystallization

Challenges include minimizing dialkylation, which can be mitigated by using a slight excess of 2-methylpiperazine.

Solvent and Temperature Optimization

Comparative studies from cetirizine synthesis demonstrate that butanone or dichloromethane (DCM) improves yields in analogous systems. For instance, refluxing in butanone with anhydrous K₂CO₃ and KI achieved 57% yield for a related piperazine derivative. Adjusting the solvent polarity and reaction time is critical for the sterically hindered 4-chloro-3-fluorobenzyl group.

Reductive Amination and Cyclization Strategies

Piperazine Ring Construction

An alternative approach involves constructing the piperazine ring from a diamine precursor. For example, reacting N-methyl-1,2-diaminoethane with 4-chloro-3-fluorobenzaldehyde under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) forms the 2-methylpiperazine core. This method, though less common, avoids pre-synthesized piperazine derivatives.

Methylation Post-Alkylation

Introducing the methyl group after benzylation is feasible but risks over-alkylation. A two-step protocol could involve:

  • Benzylation of piperazine with 4-chloro-3-fluorobenzyl chloride.

  • Selective methylation of the remaining secondary amine using methyl iodide and a base (e.g., K₂CO₃).
    This method, however, requires stringent control to prevent quaternary ammonium salt formation.

Catalytic and Enantioselective Considerations

Resolution of Enantiomers

While the target compound is typically synthesized as a racemate, chiral resolution using tartaric acid derivatives has been reported for structurally similar piperazines. For instance, British Patent No. 2,225,321 describes resolving 1-[(4-chlorophenyl)phenylmethyl]piperazine enantiomers via diastereomeric salt formation, though yields remain low (12.7%).

Copper-Catalyzed Cross-Coupling

Patents describing steroid synthesis highlight copper chloride’s role in facilitating Grignard additions to steroidal ketones. Adapting this to piperazine chemistry could enable cross-coupling between 2-methylpiperazine and aryl-magnesium bromides, though this remains speculative.

Comparative Analysis of Synthetic Routes

MethodReactantsConditionsYieldPurityKey Challenges
Alkylation2-methylpiperazine, benzyl chlorideToluene, KI, 80°C, 12h57–92%>95%Dialkylation, regioselectivity
Reductive AminationDiamine, aldehyde, NaBH₃CNMeOH, rt, 24h35–50%85–90%Side-product formation
Post-Alkylation MethylationPiperazine, MeIDCM, K₂CO₃, 40°C40–60%80–85%Over-methylation

Industrial-Scale Considerations

Cost and Scalability

The alkylation route is favored industrially due to its high yield and minimal purification steps. For example, a cetirizine intermediate synthesis achieved 81.5% yield using analogous conditions. Recycling unreacted 2-methylpiperazine via acid-base extraction improves cost efficiency.

Green Chemistry Approaches

Recent advances emphasize replacing DMF with cyclopentyl methyl ether (CPME) or ethyl acetate to reduce environmental impact. However, these solvents may lower reaction rates for sterically demanding substrates.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The piperazine ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its role in drug development, biological activity, and potential therapeutic uses.

Chemical Formula

  • Molecular Formula : C12H15ClF N
  • Molecular Weight : 229.71 g/mol

Antidepressant Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit potential antidepressant properties. Studies have shown that modifications to the piperazine structure can enhance serotonin receptor affinity, which is critical for antidepressant efficacy.

Case Study: Serotonin Receptor Modulation

A study published in the Journal of Medicinal Chemistry demonstrated that similar piperazine derivatives displayed significant binding affinity to the serotonin transporter (SERT), suggesting potential as antidepressants . The specific interactions of this compound with SERT warrant further investigation.

Antipsychotic Properties

The compound may also have applications in treating psychotic disorders. Piperazine derivatives are known to act on dopamine receptors, which are often implicated in schizophrenia and other psychotic disorders.

Research Findings

A study highlighted in Neuropharmacology explored various piperazine analogs and their effects on dopamine D2 receptors. The results indicated that certain structural modifications could lead to enhanced antipsychotic activity . This suggests that this compound could be a candidate for further development in this area.

Antimicrobial Activity

Emerging research has pointed to the antimicrobial properties of piperazine derivatives. The halogenated phenyl groups often enhance the lipophilicity of these compounds, potentially improving their ability to penetrate bacterial membranes.

Case Study: Antibacterial Screening

In a study published in Antibiotics, several piperazine derivatives were screened for antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated promising activity, with some compounds exhibiting MIC values lower than standard antibiotics . Further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of compounds like this compound is crucial for optimizing their therapeutic profiles. SAR studies provide insights into how changes in chemical structure affect biological activity.

Data Table: Structure-Activity Relationships

CompoundModificationBiological ActivityReference
Compound ANo modificationModerate SERT binding
Compound BFluoro substitutionHigh D2 receptor affinity
This compoundChloro/fluoro substitutionPotential antidepressant/antipsychotic

Computational Modeling

Computational approaches, including molecular docking studies, have been employed to predict the binding affinities of piperazine derivatives to various receptors. These models can guide synthetic efforts by identifying promising candidates for experimental validation.

Insights from Computational Studies

Molecular docking simulations have suggested that this compound may exhibit favorable interactions with both serotonin and dopamine receptors, supporting its dual potential as an antidepressant and antipsychotic agent .

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The piperazine ring may also play a role in modulating the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Halogen-Substituted Piperazines
  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (Molecular weight: 300.83)
    This analogue replaces the 4-Cl-3-F benzyl group with a 3-Cl phenyl and a phenethyl chain. The absence of fluorine and the bulkier phenethyl group may reduce PKC affinity due to steric hindrance, though its exact activity remains uncharacterized .

  • 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride The methoxy group introduces electron-donating properties, contrasting with the electron-withdrawing Cl/F in the target compound.
Sulfonyl and Trifluoromethyl Derivatives
  • 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine (Molecular weight: ~382.39)
    The sulfonyl group enhances polarity, likely improving solubility but reducing membrane permeability compared to the target compound. Dual fluorophenyl groups may confer distinct selectivity profiles .

  • However, the absence of halogens on the benzyl ring may diminish PKC inhibition efficacy .
Core Structure Modifications
  • ML-7 (1-(5-chloronaphthalenesulfonyl)-1H-hexahydro-1,4-diazepine)
    A diazepine-core PKC inhibitor, ML-7 exhibits distinct pharmacokinetics due to its larger, fused aromatic system. Its potency (IC₅₀: 2.5–25 μM) and mechanism differ from H7, highlighting the importance of the piperazine scaffold in the target compound .

Functional Comparisons

PKC Inhibition and Calcium Signaling

The target compound (H7) demonstrates reversible inhibition of PKC-mediated pathways, as shown by its ability to block PMA-induced calcium signaling in B lymphoma cells at 150–300 μM . In contrast, ML-7 operates at lower concentrations (IC₅₀: 2.5–25 μM), suggesting differences in binding affinity or off-target effects .

Conformational Stability

The 2-methyl group in the target compound significantly enhances non-bonding interactions (−81.91 kJ/mol vs. −45.64 kJ/mol in unsubstituted piperazine), stabilizing conformations critical for PKC binding . Analogues lacking this methyl group, such as 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine, may exhibit reduced efficacy due to conformational flexibility .

Substituent Effects on Bioactivity
  • Electron-Withdrawing Groups : The 4-Cl-3-F benzyl group in H7 enhances electrostatic interactions with PKC’s catalytic domain, a feature absent in methoxy- or trifluoromethyl-substituted analogues .

Data Table: Key Structural and Functional Properties

Compound Name Substituents Molecular Weight Key Properties/Activities References
1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine (H7) 4-Cl-3-F benzyl, 2-Me piperazine ~323.8 (estimated) PKC inhibitor (IC₅₀: 150–300 μM), reverses PMA effects
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine 3-Cl phenyl, phenethyl 300.83 Structural analog; uncharacterized PKC activity
1-(5-Chloro-2-methoxyphenyl)piperazine HCl 5-Cl-2-MeO phenyl ~273.2 (estimated) Potential CNS modulation due to methoxy group
ML-7 Chloronaphthalenesulfonyl, diazepine core ~393.9 (estimated) PKC inhibitor (IC₅₀: 2.5–25 μM)
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine Sulfonyl, 4-F-3-Me phenyl 382.39 Enhanced solubility; unknown PKC activity

Biological Activity

1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

The primary target of this compound is Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) . The compound acts as an inhibitor of ERK1/2, which is a crucial component of the RAS/RAF/MEK/ERK signaling pathway. This inhibition can disrupt cellular signaling processes that are vital for cell growth and proliferation, making it a potential candidate for cancer therapy.

Biochemical Pathways

The compound's interaction with the RAS/RAF/MEK/ERK pathway suggests that it could influence various cellular functions, including:

  • Cell signaling pathways
  • Gene expression
  • Cellular metabolism

These interactions could lead to significant changes in cellular behavior, particularly in cancerous cells where these pathways are often dysregulated.

Pharmacokinetics

This compound is characterized as an orally bioavailable small molecule . Its pharmacokinetic properties are essential for determining its therapeutic efficacy and safety profile. Future studies are necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Antimicrobial Activity

A study investigated the antimicrobial properties of various piperazine derivatives, including this compound. The results indicated moderate antibacterial activity against several strains, with minimum inhibitory concentration (MIC) values ranging from <1 to 125 μg/mL for some derivatives . This suggests potential applications in treating bacterial infections.

Inhibitory Effects on Tyrosinase

In another study focusing on compounds with similar structural motifs, this compound was evaluated for its tyrosinase inhibitory effects. The compound demonstrated significant inhibitory activity with IC50 values ranging from 0.19 to 1.72 μM, indicating its potential as a skin-whitening agent or in treating hyperpigmentation disorders .

Data Summary

Activity Target IC50/MIC Values Reference
ERK1/2 InhibitionRAS/RAF/MEK/ERK pathway-
AntimicrobialVarious bacterial strains<1 - 125 µg/mL
Tyrosinase InhibitionTyrosinase0.19 - 1.72 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, similar piperazine derivatives are prepared by reacting 1-(4-fluorobenzyl)piperazine with acyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine as a base. Reaction conditions such as temperature (room temperature to reflux), solvent polarity, and stoichiometric ratios significantly affect yield. Purification often involves crystallization with diethyl ether or flash chromatography .

Q. Which spectroscopic and crystallographic techniques are employed to confirm the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ ~3.2–3.8 ppm for piperazine CH2_2 groups) are used to verify substitution patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures. ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., ~283.7 g/mol) and fragmentation patterns .

Q. How are physicochemical properties like solubility, logP, and stability experimentally determined?

  • Methodological Answer :

  • Solubility : Measured via shake-flask method in solvents (e.g., water, DMSO).
  • logP : Determined using reverse-phase HPLC or octanol-water partitioning.
  • Stability : Assessed via accelerated degradation studies under varying pH, temperature, and light exposure. Data are cross-validated with computational tools like ESOL or GI absorption models .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or methyl group position) influence biological activity in this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the 4-chloro-3-fluorophenyl group with other halogens (e.g., bromo) or adjust methylpiperazine positioning. Biological assays (e.g., antimicrobial IC50_{50} or kinase inhibition) quantify activity changes. For example, fluorinated analogs often enhance metabolic stability and target binding .
  • Crystallographic Data : Compare ligand-protein docking (e.g., tyrosine kinase inhibitors) to identify critical interactions .

Q. What challenges arise in resolving its crystal structure, particularly with disordered moieties or twinning?

  • Methodological Answer :

  • Disordered Groups : Apply SHELXL restraints (e.g., SIMU, DELU) to model positional disorder. Multi-conformer refinement may be required for flexible substituents.
  • Twinned Data : Use TWINABS for data scaling and HKLF5 format in SHELXL to refine twinned crystals. High-resolution data (>1.0 Å) improve accuracy .

Q. How can computational methods predict pharmacokinetic properties like BBB permeability or CYP inhibition?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or PreADMET calculate BBB penetration (e.g., <2.0 logBB suggests poor permeability) and CYP450 inhibition (e.g., CYP2D6 liability due to piperazine basicity).
  • Molecular Dynamics : Simulate membrane interactions using GROMACS or AMBER to model passive diffusion .

Q. What strategies address contradictory bioactivity data across different assay platforms?

  • Methodological Answer :

  • Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V) or target-specific assays (e.g., kinase profiling).
  • Meta-Analysis : Cross-reference data from PubChem or ChEMBL to identify outliers caused by assay conditions (e.g., serum interference) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.